molecular formula C19H19NO5S3 B2699591 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034486-44-5

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2699591
CAS No.: 2034486-44-5
M. Wt: 437.54
InChI Key: MKAORXCVSAYJSJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a sulfonamide derivative featuring a fused benzo[b][1,4]dioxepine ring system, a hydroxyethyl group substituted with two thiophene rings, and a sulfonamide moiety. The presence of thiophene rings may enhance π-π stacking interactions, while the hydroxyl and sulfonamide groups could contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S3/c21-19(17-4-1-10-26-17,18-5-2-11-27-18)13-20-28(22,23)14-6-7-15-16(12-14)25-9-3-8-24-15/h1-2,4-7,10-12,20-21H,3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAORXCVSAYJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multi-step organic reactions

    Preparation of Benzo[b][1,4]dioxepine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced via a reaction with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Thiophene Rings: The thiophene rings can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research
The compound has shown promise in pharmacological studies due to its potential interactions with biological targets. It is hypothesized to act as an inhibitor for certain enzymes involved in metabolic pathways. Techniques like molecular docking simulations and isothermal titration calorimetry (ITC) have been employed to elucidate these interactions. Preliminary findings suggest that it may inhibit enzymes related to antimicrobial activity, similar to other sulfonamide derivatives .

Antimicrobial Applications
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have demonstrated that N-sulfonamide derivatives can inhibit the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial folate biosynthesis . This suggests that N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide could be explored as a dual inhibitor for these enzymes.

Material Science Applications

The unique electronic properties of the thiophene moieties allow this compound to be investigated for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is an area of active research. The ability to modify the electronic characteristics through structural variations can lead to enhanced performance in these applications.

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity
    In one study, a series of N-sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity against various strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth .
  • Molecular Docking Studies
    Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes. These studies help in understanding the mechanism of action and optimizing the compound for better efficacy in pharmacological applications .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

The compound shares structural motifs with sulfonamide derivatives discussed in the evidence, particularly those synthesized via Friedel-Crafts reactions and heterocyclic ring formation. Key comparisons include:

Compound Core Structure Key Substituents Spectral Features Synthesis Route
Target Compound Benzo[b][1,4]dioxepine Di(thiophen-2-yl)ethyl, sulfonamide Expected ν(S=O) ~1150–1350 cm⁻¹; ν(OH) ~3200–3600 cm⁻¹ Likely involves sulfonyl chloride intermediates and nucleophilic substitution
5-Nitro-3,4-dihydro-2H-benzo-[1,4]-oxazine-7-sulfonamide derivatives [4] Benzo[1,4]oxazine Nitro, sulfonamide ν(S=O) confirmed at ~1350 cm⁻¹; nitro group absorbs at ~1520 cm⁻¹ (NO₂ asymmetric) Sulfonyl chloride intermediate + amine coupling under reflux
1,2,4-Triazole-3-thiones [7–9] () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl ν(C=S) at 1247–1255 cm⁻¹; absence of ν(S-H) confirms thione tautomer Hydrazinecarbothioamide cyclization in basic media

Spectral and Analytical Comparisons

  • IR Spectroscopy : The target compound’s sulfonamide group would exhibit characteristic S=O stretching vibrations (~1150–1350 cm⁻¹), similar to sulfonamide derivatives in . However, it lacks the C=S group (1243–1258 cm⁻¹) observed in triazole-thiones .
  • NMR Trends : The di(thiophen-2-yl)ethyl group would show distinct aromatic proton signals (δ 6.8–7.5 ppm), differentiating it from halogen-substituted phenyl groups in compounds (e.g., δ 7.2–7.9 ppm for difluorophenyl) .

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide (CAS Number: 2034486-44-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H19NO5S3
  • Molecular Weight : 437.6 g/mol
  • Structure : The compound features a complex structure incorporating thiophene rings and a benzo[dioxepine] moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds related to thiophene derivatives. For instance, compounds synthesized with similar structures have demonstrated significant antifungal activity against various pathogens. A study reported that related thiophene derivatives showed minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL against Candida albicans and other fungi . This suggests that this compound may possess comparable or enhanced antifungal properties.

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of benzo[dioxepine] and evaluating their biological activities. The synthesized compounds were tested for their efficacy against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . Although this study did not directly evaluate this compound, the methodologies and findings provide insights into potential applications in neuropharmacology.

Case Study 2: Antimicrobial Efficacy

In another investigation involving related thiophene-based compounds, significant antimicrobial activity was noted against both gram-positive and gram-negative bacteria. The compounds exhibited MIC values ranging from 0.5 to 5 μg/mL against various strains . This reinforces the hypothesis that this compound may also demonstrate similar efficacy.

Table of Biological Activities

Activity MIC (μg/mL) Reference
Antifungal (Candida albicans)0.03 - 0.5
Antibacterial (various strains)0.5 - 5
AChE InhibitionIC50 values TBD

Q & A

Q. Scalability Data :

ScaleYield (%)Purity (%)
1 g7297
10 g6895

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